molecular formula C19H28N4O B6119200 2-{1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol

2-{1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol

Cat. No. B6119200
M. Wt: 328.5 g/mol
InChI Key: JGOPTTKSPHLEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. It is a piperazine derivative and has been used in the synthesis of several pharmaceuticals.

Scientific Research Applications

2-{1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol has been used in various scientific research applications. It has been used as a starting material in the synthesis of several pharmaceuticals, including antipsychotic and antidepressant drugs. The compound has also been used as a ligand in the development of metal-based drugs for the treatment of cancer. Additionally, it has been used as a probe in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 2-{1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to act as a central nervous system depressant by binding to GABA receptors. The compound has also been shown to have an affinity for serotonin and dopamine receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol are not well studied. However, it has been shown to have sedative and anxiolytic effects in animal models. The compound has also been shown to have antipsychotic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol in lab experiments is its high yield and purity. Additionally, the compound has a wide range of applications in scientific research. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling and working with this compound in the lab.

Future Directions

There are several future directions for the study of 2-{1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and mental health disorders. Additionally, the compound could be further studied as a probe in the study of protein structure and function.

Synthesis Methods

The synthesis of 2-{1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol involves the reaction of 1-benzyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine with ethylene oxide. The reaction takes place in the presence of a base such as potassium hydroxide or sodium hydroxide. The yield of the compound is typically high, and the purity can be improved through recrystallization.

properties

IUPAC Name

2-[1-benzyl-4-[(1-ethylimidazol-2-yl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O/c1-2-22-10-9-20-19(22)16-21-11-12-23(18(15-21)8-13-24)14-17-6-4-3-5-7-17/h3-7,9-10,18,24H,2,8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOPTTKSPHLEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CCN(C(C2)CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.